molecular formula C24H15Cl2F6N5O2 B3134254 methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate CAS No. 400078-16-2

methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate

Cat. No.: B3134254
CAS No.: 400078-16-2
M. Wt: 590.3 g/mol
InChI Key: WQMKCPWHNNAVOV-KJRGEGHNSA-N
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Description

The compound appears to contain several functional groups and substructures that are common in organic chemistry, including a pyridine ring (a six-membered ring with one nitrogen atom and two carbon atoms), a trifluoromethyl group (-CF3), and an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). These groups are often found in various pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Scientific Research Applications

Synthesis and Transformations

Research has demonstrated methods for preparing ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, highlighting the potential of similar compounds for diverse synthetic applications. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate has been shown to yield debenzoylated hydrazide, suggesting avenues for the generation of novel compounds through strategic functional group modifications (Cucek & Verček, 2008).

Heterocyclic Compound Formation

Studies on reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles have led to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and various heterocyclic N-substituted 2-aminopyridine derivatives. This research underscores the potential of such chemical frameworks in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Sokolov & Aksinenko, 2010).

Glycine Transporter Inhibition

In the realm of medicinal chemistry, derivatives of similar compounds have been investigated for their inhibitory activity against glycine transporter 1 (GlyT1), a target relevant for central nervous system disorders. The identification of potent inhibitors through structural diversification signifies the compound's potential in drug discovery and development (Yamamoto et al., 2016).

Insecticidal Applications

The synthesis and functionalization of related compounds have also been explored for developing new insecticidal agents. For instance, the development of a scalable process for an insecticidal candidate showcases the utility of these chemical frameworks in the synthesis of potential agrochemicals (Yang et al., 2019).

Chemo-Sensing and Imaging

Compounds with similar structures have been utilized in the development of fluorescent "turn on" chemo-sensors for selective sensing of metal ions such as Al3+, highlighting their application in environmental monitoring and bioimaging. This research indicates the potential of such compounds in creating sensitive and selective sensors for metal ions in various contexts (Rahman et al., 2017).

Properties

IUPAC Name

methyl (3E)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2F6N5O2/c1-39-22(38)15(10-35-36-20-17(25)6-12(8-33-20)23(27,28)29)16-11-37(19-5-3-2-4-14(16)19)21-18(26)7-13(9-34-21)24(30,31)32/h2-11,15H,1H3,(H,33,36)/b35-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMKCPWHNNAVOV-KJRGEGHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate
Reactant of Route 3
Reactant of Route 3
methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate
Reactant of Route 4
Reactant of Route 4
methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate
Reactant of Route 5
Reactant of Route 5
methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate
Reactant of Route 6
Reactant of Route 6
methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate

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